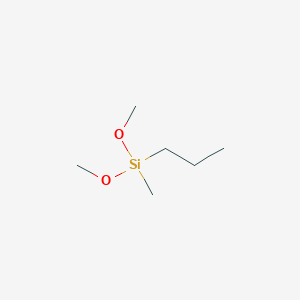

Dimethoxy-methyl-propylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethoxy-methyl-propylsilane (DMP) is an organosilicon compound that has been used in a variety of applications in scientific research. It is a colorless liquid with a boiling point of about 135°C and a molecular weight of about 106. It is soluble in water, alcohol, and organic solvents. DMP is a highly reactive compound and can be used in many different reactions, including polymerization, condensation, and oxidation. It is also used as a catalyst in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other materials.

Aplicaciones Científicas De Investigación

Functional Polysiloxanes for Hydrophilic Applications

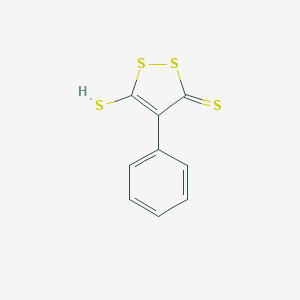

Functional polysiloxanes synthesized from dimethoxy-methyl-propylsilane derivatives demonstrate significant hydrophilicity and fluorescence properties, which may find applications in the biomedical field. These materials are synthesized using efficient methods like the photoinitiated thiol-ene click reaction, offering a novel approach to creating functional polysiloxanes with potential hydrophilic modifications for various applications (Cao et al., 2017).

Characterization of Gas Chromatography Stationary Phases

This compound derivatives are used in the characterization of polysiloxanes, which serve as stationary phases in gas chromatography. This research helps in understanding the microstructure, molecular weight, and other crucial parameters of polysiloxanes, enhancing the efficiency and specificity of gas chromatographic analyses (Mayer et al., 1999).

Band Gap Modifications in Polysilanes

The introduction of substituents such as this compound into polysilanes can tailor properties like band gap energy levels, stability, and interaction with conducting substrates. This modification is crucial for the development of polysilanes in optoelectronic devices, indicating a direct impact on material properties and their applications in electronics (Cleij et al., 2000).

Polysiloxanes with Charge Transporting and Nonlinear Optical Functionalities

Novel polysiloxanes containing this compound derivatives exhibit charge transporting and nonlinear optical functionalities. These highly functionalized materials are synthesized through efficient reactions, showcasing potential in electronic and photonic applications due to their unique charge and optical properties (Belfield et al., 1998).

Sensor Technology Applications

Polysiloxanes derived from this compound are used in the development of sensors, such as quartz crystal microbalance (QCM) sensors for detecting toxic organophosphate vapors. This highlights the application of these materials in creating sensitive and selective sensors for environmental monitoring and safety (Du et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

Dimethoxy-methyl-propylsilane, also known as DMMS, is primarily used in the field of organic chemistry . It is involved in various chemical reactions, particularly those catalyzed by copper hydride . The primary targets of DMMS are α,β-unsaturated carboxylic acids . These acids play a crucial role in many biochemical reactions, including energy production and the synthesis of other important molecules.

Mode of Action

DMMS interacts with its targets through a copper hydride-catalyzed enantioselective reduction . This process results in the production of various saturated β-chiral aldehydes . The reaction pathway involves a ketene intermediate . This interaction leads to changes in the structure of the target molecules, enabling them to participate in further reactions.

Biochemical Pathways

It is known that dmms plays a role in the reduction of α,β-unsaturated carboxylic acids . This process is part of larger biochemical pathways involved in the synthesis and breakdown of various organic compounds. The downstream effects of these reactions can have significant impacts on cellular metabolism and other biological processes.

Result of Action

The action of DMMS results in the production of various saturated β-chiral aldehydes . These molecules are important in many biological processes, including energy production and the synthesis of other key molecules. Therefore, the action of DMMS can have significant molecular and cellular effects.

Action Environment

The action, efficacy, and stability of DMMS can be influenced by various environmental factors. For example, the presence of copper hydride is necessary for DMMS to catalyze the reduction of α,β-unsaturated carboxylic acids . Additionally, factors such as temperature, pH, and the presence of other molecules can also affect the action of DMMS.

Propiedades

IUPAC Name |

dimethoxy-methyl-propylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRPWHZLROBLDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

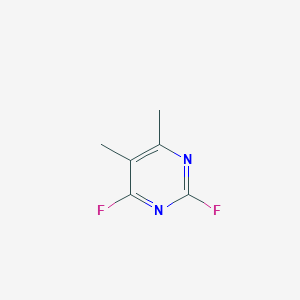

Canonical SMILES |

CCC[Si](C)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309962 |

Source

|

| Record name | Dimethoxymethylpropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18173-73-4 |

Source

|

| Record name | Dimethoxymethylpropylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18173-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxymethylpropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.